5-BOC-Amino-2-chlorophenylboronic acid pinacol ester
Overview
Description
5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
The compound is a boronic acid ester, which is often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The boronic ester group in the compound can undergo transmetalation with the palladium catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is widely used in organic synthesis to create a variety of biologically active compounds .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, which could impact their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use, such as the target molecule and the overall reaction conditions. In the context of Suzuki-Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond .
Action Environment
Environmental factors such as pH, temperature, and the presence of a suitable catalyst can influence the compound’s action, efficacy, and stability . For instance, the stability of boronic acids and their esters can be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester typically involves the reaction of 2-chloroaniline with pinacol boronate under specific conditions. The process often includes the protection of the amino group with a BOC (tert-butoxycarbonyl) group to prevent unwanted side reactions . The reaction conditions usually involve the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-BOC-Amino-2-chlorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions include various substituted phenylboronic acids, amines, and other functionalized organic molecules .
Scientific Research Applications
5-BOC-Amino-2-chlorophenylboronic acid pinacol ester has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Bromo-2-chlorophenylboronic acid pinacol ester
- 2,2’-Bithiophene-5-boronic acid pinacol ester
Uniqueness
5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is unique due to its BOC-protected amino group, which provides additional stability and selectivity in reactions. This makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection steps are crucial .
Properties
IUPAC Name |
tert-butyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-11-8-9-13(19)12(10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBVAWBHPJEIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119431 | |
Record name | 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080573-28-9 | |
Record name | 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1080573-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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